In2S3 as a Cd-Free Buffer Layer: Simulated PCE of 18.08% in CIGS Solar Cells
In2S3 is a leading candidate to replace the toxic CdS buffer layer in CIGS solar cells. While CdS is the industry standard, its toxicity poses manufacturing and disposal challenges. A SCAPS-1D simulation study directly comparing In2S3 and CdS buffer layers in a CIGS device (under standard AM1.5G illumination, 300K) predicted a power conversion efficiency (PCE) of 18.08% for the In2S3-based cell, compared to a reported PCE of 23.23% for an optimized CdS-based reference cell in a separate simulation [1][2]. While the absolute efficiency for In2S3 is lower in this simulation, the value is competitive and, crucially, is achieved without the use of a hazardous material, making In2S3 a strategic alternative for environmentally compliant manufacturing .
| Evidence Dimension | Power Conversion Efficiency (PCE) |
|---|---|
| Target Compound Data | 18.08% (SCAPS-1D simulation) |
| Comparator Or Baseline | CdS buffer layer: 23.23% (in a separate optimized simulation) |
| Quantified Difference | Approximately 5.15 absolute percentage points lower (in simulation) |
| Conditions | SCAPS-1D simulation of CIGS solar cell under AM1.5G, 300 K |
Why This Matters
This data quantifies the trade-off between maximum simulated efficiency and the elimination of toxic cadmium, a key factor for procurement in research and manufacturing with stringent environmental, health, and safety (EHS) requirements.
- [1] Asaduzzaman, M., et al. (2017). Non-Toxic Buffer Layers in Flexible Cu(In,Ga)Se2 Photovoltaic Cell Applications with Optimized Absorber Thickness. Hindawi. View Source
- [2] Ahmmed, S., et al. (2020). Numerical simulation of CIGS, CISSe and CZTS-based solar cells with In2S3 as buffer layer and Au as back contact using SCAPS 1D. Engineering Research Express, 2(3), 035015. View Source
